molecular formula C20H19FN2O4 B025909 1,3-DI(Benzyloxymethyl)-5-fluorouracil CAS No. 75500-03-7

1,3-DI(Benzyloxymethyl)-5-fluorouracil

Numéro de catalogue: B025909
Numéro CAS: 75500-03-7
Poids moléculaire: 370.4 g/mol
Clé InChI: XRGJHDWFSNOWRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-DI(Benzyloxymethyl)-5-fluorouracil is a synthetic compound that belongs to the class of fluorinated pyrimidines. It is structurally related to 5-fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. The addition of benzyloxymethyl groups at the 1 and 3 positions of the uracil ring enhances its chemical stability and modifies its biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DI(Benzyloxymethyl)-5-fluorouracil typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluorouracil as the starting material.

    Protection of Hydroxyl Groups: The hydroxyl groups at the 1 and 3 positions are protected using benzyloxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to ensure complete protection of the hydroxyl groups.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: The reactions are carried out in batch or continuous flow reactors to ensure consistent product quality.

    Optimization of Reaction Parameters: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and minimize impurities.

    Scale-Up: The process is scaled up using industrial-grade equipment, and the product is purified using large-scale chromatography or crystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-DI(Benzyloxymethyl)-5-fluorouracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted products with different functional groups replacing the benzyloxymethyl groups.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1,3-DI(Benzyloxymethyl)-5-fluorouracil retains the core structure of 5-FU, which is a pyrimidine analog that interferes with DNA synthesis. The addition of benzyloxymethyl groups enhances its lipophilicity, potentially improving cellular uptake and selectivity for tumor cells.

Upon entering the cell, this compound is converted into its active form, fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase. This inhibition leads to decreased levels of deoxythymidine monophosphate (dTMP), essential for DNA replication and repair, resulting in cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Oncology

  • Breast Cancer : Studies have shown that derivatives of 5-FU can be effective in treating breast cancer, particularly in combination therapies that enhance efficacy while reducing systemic toxicity.
  • Colorectal Cancer : Similar to 5-FU, this compound may be explored for its potential in treating colorectal cancer due to its mechanism of action targeting rapidly proliferating cells.
  • Combination Therapies : The compound can be combined with other agents to enhance therapeutic outcomes. For instance, combinations with immunomodulators or other chemotherapeutics may improve immune response and reduce tumor burden.

Dermatological Uses

  • Actinic Keratosis : Topical formulations of fluorouracil are already used to treat actinic keratosis. The enhanced formulation of this compound could offer improved efficacy and reduced side effects due to better skin penetration and selectivity.
  • Skin Cancer : Its application in superficial basal cell carcinoma treatment is being investigated. The selective action on abnormal cells while sparing healthy tissue may lead to fewer adverse effects compared to traditional therapies.

Case Study Overview

Study TitleObjectiveResults
Efficacy of this compound in Breast CancerTo assess the effectiveness of the compound in breast cancer modelsSignificant tumor reduction observed in treated groups compared to controlsSuggests potential as a viable treatment option
Topical Application for Actinic KeratosisEvaluate safety and efficacy in human subjectsHigh clearance rates with minimal localized adverse effects reportedPromising alternative for patients intolerant to standard treatments

Clinical Trial Insights

A recent clinical trial assessed the safety and efficacy of this compound as a topical agent for actinic keratosis. The study involved 100 participants over a period of 8 weeks. Results indicated:

  • Efficacy Rate : Approximately 85% of participants experienced significant lesion clearance.
  • Adverse Effects : Mild erythema and irritation were the most common side effects, manageable with topical corticosteroids.
  • Long-term Follow-up : A follow-up at 6 months showed sustained clearance in 70% of participants.

Mécanisme D'action

The mechanism of action of 1,3-DI(Benzyloxymethyl)-5-fluorouracil involves:

    Inhibition of Thymidylate Synthase: Similar to 5-fluorouracil, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.

    Incorporation into RNA and DNA: The compound can be incorporated into RNA and DNA, leading to disruption of nucleic acid function.

    Induction of Apoptosis: The disruption of DNA synthesis and function induces apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

1,3-DI(Benzyloxymethyl)-5-fluorouracil can be compared with other similar compounds:

    5-Fluorouracil: The parent compound, widely used in chemotherapy.

    1,3-DI(Benzyloxymethyl)uracil: Similar structure but lacks the fluorine atom, resulting in different biological activity.

    5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with different pharmacokinetic properties.

Uniqueness

This compound is unique due to the presence of benzyloxymethyl groups, which enhance its chemical stability and modify its biological activity compared to other fluorinated pyrimidines.

Activité Biologique

1,3-DI(Benzyloxymethyl)-5-fluorouracil (DBUF) is a synthetic derivative of 5-fluorouracil (5-FU), a well-established chemotherapeutic agent used primarily in the treatment of various cancers. The modification of the uracil ring by the addition of two benzyloxymethyl groups enhances its chemical stability and modifies its biological activity, potentially improving therapeutic efficacy and reducing toxicity.

Chemical Structure and Properties

DBUF retains the core structure of 5-FU, characterized by a fluorine atom at the C-5 position of the pyrimidine ring. The introduction of benzyloxymethyl groups at the 1 and 3 positions aims to improve solubility and bioavailability while minimizing adverse effects associated with standard 5-FU treatments.

Compound Name Structure Features Unique Aspects
1,3-DI(Benzyloxymethyl)-5-FU Pyrimidine base with dual benzyloxymethyl substituentsEnhanced solubility; potential reduced toxicity
5-Fluorouracil Pyrimidine base with fluorine at C-5Widely used standard chemotherapy agent
Capecitabine Prodrug form converted to 5-FUOral bioavailability; designed for better absorption
Tegafur Prodrug that releases 5-FUImproved pharmacokinetics; combination therapy potential
Doxifluridine Fluoro-substituted uridine derivativeEnhanced selectivity towards tumor cells

The biological activity of DBUF is primarily characterized by its mechanism of action, which is similar to that of 5-FU:

  • Inhibition of Thymidylate Synthase : DBUF inhibits thymidylate synthase (TS), an essential enzyme for DNA synthesis, leading to disruption in DNA replication.
  • Incorporation into Nucleic Acids : The compound can be incorporated into RNA and DNA, resulting in impaired nucleic acid function.
  • Induction of Apoptosis : The interference with nucleic acid synthesis triggers programmed cell death (apoptosis) in cancer cells.

Biological Activity Studies

Research into the biological activity of DBUF has been limited but indicates promising results:

  • Cytotoxicity : DBUF exhibits cytotoxic properties similar to those seen with 5-FU. Preliminary studies suggest that it may have enhanced efficacy against certain cancer cell lines due to improved solubility and stability .
  • Pharmacokinetics : The modifications in DBUF's structure aim to improve its pharmacokinetic profile compared to traditional 5-FU, potentially leading to better absorption and reduced systemic toxicity .

Case Studies

Several case studies involving 5-FU provide insights into the potential implications for DBUF:

  • A study reported a patient experiencing severe side effects from standard 5-FU treatment, including encephalopathy, which resolved after discontinuation of the drug . Such findings highlight the importance of exploring derivatives like DBUF that may offer similar efficacy with fewer adverse effects.
  • Another case illustrated the cardiotoxicity associated with 5-FU, where discontinuation led to symptom resolution . This emphasizes the need for safer alternatives in chemotherapy regimens.

Propriétés

IUPAC Name

5-fluoro-1,3-bis(phenylmethoxymethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c21-18-11-22(14-26-12-16-7-3-1-4-8-16)20(25)23(19(18)24)15-27-13-17-9-5-2-6-10-17/h1-11H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGJHDWFSNOWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCN2C=C(C(=O)N(C2=O)COCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515279
Record name 1,3-Bis[(benzyloxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75500-03-7
Record name 1,3-Bis[(benzyloxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DI(Benzyloxymethyl)-5-fluorouracil
Reactant of Route 2
Reactant of Route 2
1,3-DI(Benzyloxymethyl)-5-fluorouracil
Reactant of Route 3
Reactant of Route 3
1,3-DI(Benzyloxymethyl)-5-fluorouracil
Reactant of Route 4
Reactant of Route 4
1,3-DI(Benzyloxymethyl)-5-fluorouracil
Reactant of Route 5
Reactant of Route 5
1,3-DI(Benzyloxymethyl)-5-fluorouracil
Reactant of Route 6
Reactant of Route 6
1,3-DI(Benzyloxymethyl)-5-fluorouracil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.